Compound Description: This compound is a derivative of penicillamine, a naturally occurring amino acid. It features a thiazolidine-4-carboxylic acid core with a 2-aminomethyl and 5,5-dimethyl substitution pattern. The research focuses on its synthesis, epimerization at the C-2 position, and the development of various derivatives. []
Compound Description: This group of compounds represents derivatives of 1,3-thiazolidine-4-carboxylic acid, featuring an alkyl group at the 2-position and a 2-mercaptobenzoyl substituent at the 3-position. The research emphasizes their synthesis from L-cysteine and aldehydes, highlighting their potential as antihypertensive agents and angiotensin-converting enzyme (ACE) inhibitors. []
Compound Description: HPPTCA is a naturally occurring metabolite formed through a non-enzymatic condensation reaction between cysteine and pyridoxal 5′-phosphate (PLP), an active form of vitamin B6. The research focuses on developing a GC-MS method to quantify HPPTCA in human plasma, highlighting its potential role in various biological processes. []
Compound Description: 5′-HITCA is identified as a major metabolite of 5-hydroxytryptamine (5-HT, serotonin) in the rat brain. It is formed through the condensation of 5-hydroxyindole-3-acetaldehyde with L-cysteine. The research investigates the formation and enzymatic degradation of 5′-HITCA, suggesting a role for this thiazolidine derivative in regulating biogenic aldehydes. []
5-Acetyl-3,4-dihydro-2H-1,4-thiazine
Compound Description: This compound is a key aroma compound identified in Maillard-type reactions between fructose and either cysteamine or isothiaproline. The research highlights its significance in generating characteristic food flavors. []
N-(2-mercaptoethyl)-1,3-thiazolidine
Compound Description: Another key aroma compound identified in Maillard-type reactions between fructose and cysteamine. It contributes to the overall flavor profile generated in these reactions. []
2-Acetyl-2-thiazoline
Compound Description: A key aroma compound formed in Maillard reactions between fructose and cysteamine or isothiaproline, contributing to the characteristic flavor profile. []
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